Tetrakis(trimethylsilyl)silane

Catalog No.
S705599
CAS No.
4098-98-0
M.F
C12H36Si5
M. Wt
320.84 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Tetrakis(trimethylsilyl)silane

CAS Number

4098-98-0

Product Name

Tetrakis(trimethylsilyl)silane

IUPAC Name

tetrakis(trimethylsilyl)silane

Molecular Formula

C12H36Si5

Molecular Weight

320.84 g/mol

InChI

InChI=1S/C12H36Si5/c1-13(2,3)17(14(4,5)6,15(7,8)9)16(10,11)12/h1-12H3

InChI Key

BOJSDHZZKKYWAS-UHFFFAOYSA-N

SMILES

C[Si](C)(C)[Si]([Si](C)(C)C)([Si](C)(C)C)[Si](C)(C)C

Canonical SMILES

C[Si](C)(C)[Si]([Si](C)(C)C)([Si](C)(C)C)[Si](C)(C)C

The exact mass of the compound Tetrakis(trimethylsilyl)silane is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

Tetrakis(trimethylsilyl)silane (CAS 4098-98-0) is a highly branched, sterically hindered organosilicon cluster characterized by a central silicon atom tetrahedrally bonded to four trimethylsilyl groups. As a solid, sublimable compound with a high melting point (319–321 °C), it is primarily procured as a high-performance single-source precursor for the chemical vapor deposition (CVD) of amorphous hydrogenated silicon-carbon (a-Si:C:H) and silicon carbide (SiC) thin films [1]. Beyond materials science, its unique structural bulk and reactivity make it a critical reagent in organic and organometallic synthesis, specifically as a stable precursor for generating the bulky 'hypersilyl' anion ((Me3Si)3Si-) [2]. For procurement professionals and materials scientists, its value lies in its low carbon-to-silicon ratio, its dense network of reactive Si-Si bonds, and its solid-state stability, which collectively offer precise stoichiometric control and superior handling compared to conventional volatile silanes [1].

Attempting to substitute Tetrakis(trimethylsilyl)silane with simpler, more common in-class alternatives like tetramethylsilane (TMS), hexamethyldisilane (HMDS), or the liquid tris(trimethylsilyl)silane (TTMSH) compromises both processability and film quality[1]. In CVD applications, simpler silanes possess significantly higher carbon-to-silicon ratios, which inevitably leads to undesired carbon-rich defects and poor stoichiometry in the resulting silicon carbide films [2]. Furthermore, compounds like TMS lack the dense network of Si-Si bonds required for low-temperature, non-thermally activated cleavage by hydrogen radicals, forcing the use of higher, more destructive substrate temperatures [2]. In synthetic workflows, substituting the solid tetrakis(trimethylsilyl)silane with liquid TTMSH introduces volatility-related handling risks and requires different, often more hazardous, multi-step deprotonation pathways to access hypersilyl derivatives [3].

Precursor Stoichiometry and Carbon-to-Silicon Ratio

For the deposition of high-purity silicon carbide (SiC) and a-Si:C:H films, the elemental composition of the precursor directly dictates the stoichiometry of the final material. Tetrakis(trimethylsilyl)silane offers a highly favorable carbon-to-silicon (C/Si) ratio of 2.4. In contrast, common benchmark CVD precursors such as tetramethylsilane (TMS) have a C/Si ratio of 4.0, and hexamethyldisilane (HMDS) has a ratio of 3.0 [1]. This 40% reduction in relative carbon content compared to TMS significantly minimizes excessive carbon incorporation during film growth.

Evidence DimensionCarbon-to-Silicon (C/Si) Ratio
Target Compound DataC/Si = 2.4
Comparator Or BaselineTetramethylsilane (TMS) (C/Si = 4.0)
Quantified Difference40% lower relative carbon content
ConditionsMolecular stoichiometry for CVD precursor selection

A lower C/Si ratio is critical for procuring a precursor that yields silicon-rich, defect-free SiC films without requiring complex gas-phase carbon scavenging.

Activation Mechanism in Remote Hydrogen Plasma CVD

The efficiency of a CVD precursor at lower temperatures depends on its susceptibility to radical-induced bond cleavage. In remote hydrogen plasma CVD, 93% of the activation of Tetrakis(trimethylsilyl)silane is driven by the cleavage of its dense network of Si-Si bonds by hydrogen radicals, with only 7% driven by Si-C cleavage [1]. This exclusive and highly efficient Si-Si activation pathway allows TMSS to act as a non-thermally activated precursor, unlike simpler alkylsilanes that require significantly higher thermal energy to break Si-C or Si-H bonds.

Evidence DimensionContribution to activation step by bond type
Target Compound Data93% via Si-Si bond cleavage
Comparator Or BaselineInternal baseline (7% via Si-C cleavage) / Simpler alkylsilanes lacking Si-Si networks
Quantified DifferenceOverwhelming dominance (93%) of low-energy Si-Si cleavage
ConditionsRemote hydrogen plasma CVD at 0.2 Torr, F(H2)=200 sccm, 200W RF power

Procuring a precursor with highly reactive Si-Si bonds enables high-yield film deposition at lower substrate temperatures, protecting sensitive underlying device architectures.

Synthesis Route Compatibility for Hypersilyl Derivatives

In synthetic chemistry, generating bulky hypersilyl groups often requires hazardous or multi-step procedures. Tetrakis(trimethylsilyl)silane enables a highly efficient one-pot synthesis of aryltris(trimethylsilyl)silanes by reacting directly with potassium tert-butoxide (KOtBu) and a Grignard reagent [1]. This bypasses the traditional, multi-step requirement of isolating hazardous intermediates or utilizing the volatile liquid tris(trimethylsilyl)silane, significantly streamlining the laboratory workflow.

Evidence DimensionSynthesis steps for aryltris(trimethylsilyl)silanes
Target Compound Data1-pot procedure using KOtBu
Comparator Or BaselineTraditional routes requiring multi-step isolation of hazardous silyl-lithium intermediates
Quantified DifferenceReduction to a single-pot reaction
ConditionsCross-coupling of Grignard reagents with aryl bromides in THF

A one-pot compatible solid precursor reduces handling risks, lowers reagent costs, and decreases total synthesis time for industrial and academic laboratories.

Physical State and High-Vacuum Handling

Vapor transport control is a critical procurement factor for CVD precursors. Tetrakis(trimethylsilyl)silane is a stable solid with a high melting point (319–321 °C) that cleanly sublimates at approximately 70–80 °C under vacuum (0.2 Torr)[1]. In contrast, its closest chemical relative, tris(trimethylsilyl)silane, is a volatile liquid (boiling point 82–84 °C at 12 Torr) [2]. The solid-state sublimation of TMSS allows for highly stable, self-limiting vapor transport without the bubbling or pressure spikes often associated with liquid precursors.

Evidence DimensionPhysical state and transport mechanism
Target Compound DataSolid, sublimates at 70–80 °C (0.2 Torr)
Comparator Or BaselineTris(trimethylsilyl)silane (Liquid, boils at 82–84 °C at 12 Torr)
Quantified DifferenceSolid-source sublimation vs. liquid evaporation
ConditionsHigh-vacuum CVD precursor delivery systems

Solid sublimable precursors provide superior mass-flow stability and are easier to handle, store, and transport than volatile liquids.

Low-Temperature Remote Hydrogen Plasma CVD

Because 93% of its activation is driven by facile Si-Si bond cleavage via hydrogen radicals, Tetrakis(trimethylsilyl)silane is the optimal choice for depositing amorphous hydrogenated silicon-carbon (a-Si:C:H) films at low substrate temperatures. This makes it highly suitable for coating temperature-sensitive substrates where thermal activation of simpler precursors like tetramethylsilane would cause damage [1].

High-Purity Silicon Carbide (SiC) Thin Film Deposition

Leveraging its low carbon-to-silicon ratio (2.4), this compound is ideal for the procurement of precursors aimed at high-purity SiC film manufacturing. It prevents the carbon-rich defects typically seen when using hexamethyldisilane or tetramethylsilane, ensuring better stoichiometric control in microelectronic and optoelectronic coatings [1].

One-Pot Synthesis of Hypersilyl-Substituted Aromatics

For synthetic laboratories requiring the extreme steric bulk of the hypersilyl group, Tetrakis(trimethylsilyl)silane is the preferred starting material. Its compatibility with one-pot KOtBu/Grignard protocols eliminates the need to handle hazardous intermediates or volatile liquid silanes, streamlining the production of complex organometallic ligands and sterically hindered catalysts [2].

GHS Hazard Statements

Aggregated GHS information provided by 44 companies from 3 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (97.73%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Other CAS

4098-98-0

Wikipedia

Tetrakis(trimethylsilyl)silane

Dates

Last modified: 08-15-2023

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